molecular formula C4Cl2N4O B2563849 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 153493-48-2

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B2563849
CAS No.: 153493-48-2
M. Wt: 190.97
InChI Key: VCQNGLLLIXRNIO-UHFFFAOYSA-N
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Description

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C4Cl2N4O It is characterized by the presence of two chlorine atoms and an oxadiazole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid in a one-step amide condensation reaction . Another method involves the use of thionyl chloride in N,N-dimethylformamide at temperatures ranging from 20 to 75°C . The resulting product is then purified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include thionyl chloride, sodium hydroxide, and hydroxylamine hydrochloride . Reaction conditions vary depending on the desired product, with temperatures ranging from ambient to elevated levels and solvents such as diethyl ether and water being used.

Major Products Formed

The major products formed from the reactions of this compound include substituted derivatives, oxidized or reduced forms, and cyclized heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of chlorine atoms, which influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N4O/c5-1-2(6)8-4-3(7-1)9-11-10-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQNGLLLIXRNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NON=C1N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153493-48-2
Record name 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
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